Bharangin

Descripción

Natural Occurrence and Isolation

The primary source of Bharangin is a specific medicinal plant, from which the compound is extracted and purified for study.

This compound is principally derived from the plant Pygmacopremna herbacea, a member of the Lamiaceae family. theferns.infoimsc.res.in This plant is also known by its synonym, Premna herbacea. theferns.infoimsc.res.in It is a low-growing undershrub found in various parts of Asia and Australia. theferns.info In traditional systems of medicine, particularly in South India, the roots and root nodules of this plant are utilized and are considered a source of the drug known as 'Bharangi'. scispace.com The plant itself is characterized by its woody roots which feature numerous, almost-globular knots. stuartxchange.org

Table 1: Botanical Source of this compound

| Botanical Name | Synonym | Family | Common Name |

|---|

The isolation of this compound is typically achieved from the roots or root nodules of Pygmacopremna herbacea. scispace.comstuartxchange.orgepa.gov A common method involves using a hexane (B92381) extract of the dried root material. stuartxchange.orgepa.gov Further purification of the crude extracts yields the crystalline compound. Research studies have utilized various extraction methods, including hexane, chloroform, and aqueous extracts, to screen for medicinal properties. scispace.com The isolation process allows for the procurement of pure this compound, which is essential for detailed structural elucidation and biological studies.

Classification within Natural Products Chemistry

This compound's chemical structure places it within a specific class of natural products, characterized by a complex framework and distinct stereochemistry.

Chemically, this compound is classified as a diterpenoid quinonemethide. epa.govnih.govresearchgate.net Diterpenoids are a class of organic compounds composed of four isoprene (B109036) units. The structure of this compound is based on a hypothetical diterpenoid skeleton referred to as pygmane. epa.gov The quinonemethide portion of the molecule refers to a specific type of conjugated system that contributes to its chemical properties. A number of other diterpenoids have also been isolated from the roots of P. herbacea. nih.gov

A critical aspect of this compound's structure is its stereochemistry. The molecule possesses a chiral carbon atom, and its specific three-dimensional arrangement has been determined to have the (S) configuration. epa.gov The assignment of 'S' (from the Latin sinister for left) is based on the Cahn-Ingold-Prelog priority rules, which rank the substituents around the chiral center. libretexts.org This specific spatial arrangement is a key feature of the natural product's identity and is determined through techniques such as circular dichroism (CD) spectroscopy. epa.gov

This compound's novel structure is distinguished by the incorporation of a δ-lactone moiety. epa.gov A lactone is a cyclic ester, and the 'δ' (delta) designation indicates that the ring is composed of six atoms (one oxygen and five carbons). This structural feature is an integral part of its diterpenoid framework and was identified through comprehensive analysis of its mass spectrum, UV, IR, and various NMR spectra, including 1H NMR, 13C NMR, and 2D NMR INADEQUATE techniques. epa.gov

Table 2: Chemical Classification of this compound

| Classification | Key Structural Features |

|---|---|

| Diterpenoid Quinonemethide | Based on a pygmane skeleton; contains four isoprene units. epa.govnih.gov |

| Stereochemistry | (S) configuration at the single chiral carbon. epa.gov |

Historical Context of this compound Research

The journey of this compound research began in the late 1980s. In 1988, a team of scientists led by A.V.B. Sankaram first isolated and identified this compound from the root nodules of the plant Pygmacopremna herbacea (now often referred to as Premna herbacea), a plant with a history of use in traditional Ayurvedic medicine. scispace.comnih.gov Their work, published in Tetrahedron Letters, described this compound as a novel diterpenoid quinonemethide. nih.gov This initial discovery laid the groundwork for future investigations into its chemical and biological properties.

Early research focused on the structural elucidation of the compound, utilizing techniques such as mass spectrometry, UV, IR, and NMR spectroscopy to determine its complex molecular framework. nih.gov These foundational studies were critical in confirming its unique structure and paving the way for exploring its biological potential. While the plant has traditional uses, specific ethnobotanical records detailing uses directly attributable to this compound's known activities are not extensively documented.

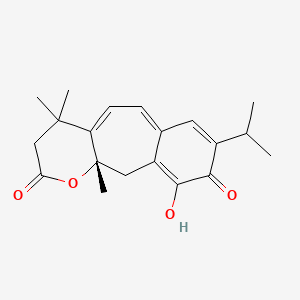

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

72711-84-3 |

|---|---|

Fórmula molecular |

C20H24O4 |

Peso molecular |

328.4 g/mol |

Nombre IUPAC |

(3S)-15-hydroxy-3,7,7-trimethyl-13-propan-2-yl-4-oxatricyclo[9.4.0.03,8]pentadeca-1(15),8,10,12-tetraene-5,14-dione |

InChI |

InChI=1S/C20H24O4/c1-11(2)13-8-12-6-7-15-19(3,4)10-16(21)24-20(15,5)9-14(12)18(23)17(13)22/h6-8,11,23H,9-10H2,1-5H3/t20-/m0/s1 |

Clave InChI |

HMJSIJZITOCLAD-FQEVSTJZSA-N |

SMILES |

CC(C)C1=CC2=CC=C3C(CC(=O)OC3(CC2=C(C1=O)O)C)(C)C |

SMILES isomérico |

CC(C)C1=CC2=CC=C3[C@](CC2=C(C1=O)O)(OC(=O)CC3(C)C)C |

SMILES canónico |

CC(C)C1=CC2=CC=C3C(CC(=O)OC3(CC2=C(C1=O)O)C)(C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

bharangin |

Origen del producto |

United States |

Advanced Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. researchgate.netnih.gov It provides detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon), allowing for the piecing together of the molecular framework.

¹H NMR and ¹³C NMR Investigations

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental first steps. frontiersin.org

¹H NMR: This technique provides information on the number of different types of protons in a molecule, their relative numbers, their electronic environment, and the connectivity to neighboring protons through spin-spin coupling.

¹³C NMR: This experiment reveals the number of unique carbon atoms in a molecule and provides insight into their chemical nature (e.g., alkyl, alkene, aromatic, carbonyl). frontiersin.org

For a hypothetical "Bharangin" molecule, these spectra would be the first step in determining its carbon backbone and the arrangement of its hydrogen atoms.

Interactive Data Table: Hypothetical NMR Data for a Diterpenoid from Clerodendrum The following table is a representative example of how NMR data would be presented for a diterpenoid, a class of compounds found in the Clerodendrum genus. This is not actual data for a compound named "this compound."

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

|---|---|---|

| 1 | 39.8 | 1.75, m |

| 2 | 19.5 | 1.90, m |

| 3 | 42.1 | 1.60, m |

| 4 | 33.5 | - |

| 5 | 55.8 | 1.55, d (4.5) |

Two-Dimensional NMR Techniques (e.g., INADEQUATE)

Two-dimensional (2D) NMR techniques are crucial for establishing the precise connectivity of atoms within a complex molecule. researchgate.net While experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are standard, the INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) experiment is particularly powerful, though technically demanding. researchgate.netresearchgate.net

The INADEQUATE experiment directly shows correlations between adjacent ¹³C atoms, allowing for the unambiguous tracing of the entire carbon skeleton of a molecule. researchgate.netresearchgate.net This is especially valuable for molecules with numerous quaternary carbons (carbons not bonded to any hydrogens), where other correlation methods might fail. researchgate.net Given its extreme insensitivity due to the low natural abundance of ¹³C, the experiment requires a significant quantity of pure sample and long acquisition times. researchgate.netresearchgate.net

Chiroptical Spectroscopy for Absolute Configuration Determination

Many natural products are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Determining the absolute configuration is a critical final step in structural elucidation.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. nih.govnih.gov The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimentally measured CD spectrum with spectra predicted by quantum-chemical calculations for each possible enantiomer, the true absolute configuration can be confidently assigned.

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry provides the exact molecular formula of a compound by determining its accurate mass. Furthermore, tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the masses of the fragments. This fragmentation pattern serves as a molecular fingerprint that can be used to confirm the proposed structure and provide additional structural information.

Analytical Methodologies for Bharangin Quantification and Detection

High-Performance Liquid Chromatography (HPLC) Methods

HPLC stands as a primary tool for the analysis of Bharangin due to its high resolution, sensitivity, and reproducibility. Reversed-phase chromatography, coupled with UV detection, is the most commonly employed approach.

Reversed-Phase HPLC (RP-HPLC) Development and Validation for Crude Extracts

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been established for the quantification of this compound in crude extracts of Pygmaecopremna herbacea. This method demonstrates good separation and resolution, allowing for the accurate determination of this compound content even in complex matrices.

A typical RP-HPLC method utilizes a C18 column, which is a nonpolar stationary phase. The separation is achieved by using a polar mobile phase, which often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer. The gradient or isocratic elution of the mobile phase allows for the differential partitioning of compounds based on their hydrophobicity, leading to their separation. For this compound, a mobile phase consisting of methanol and a phosphate (B84403) buffer has been shown to be effective.

The development of such a method involves optimizing various parameters, including the choice of the stationary phase, the composition and pH of the mobile phase, the flow rate, and the column temperature to achieve the best possible separation of this compound from other components in the extract.

UV Detection Strategies in this compound Analysis

Ultraviolet (UV) detection is a common and straightforward detection method used in conjunction with HPLC for the analysis of chromophoric compounds like this compound. This compound exhibits significant absorbance in the UV-Visible region, which allows for its sensitive detection.

The selection of the detection wavelength is a critical step in developing a UV-based HPLC method. To maximize sensitivity and minimize interference from other co-eluting compounds, the wavelength of maximum absorbance (λmax) of this compound is typically chosen for monitoring. The UV spectrum of this compound shows characteristic absorption peaks that can be utilized for its quantification. The use of a photodiode array (PDA) detector can be particularly advantageous as it allows for the acquisition of the entire UV spectrum of the eluting peaks, thus providing information about the peak purity and aiding in the identification of the compound.

Hyphenated Techniques for Comprehensive Analysis

To enhance the selectivity and sensitivity of detection and to gain structural information about the analytes, HPLC is often coupled with mass spectrometry (MS). While specific applications of GC-MS for this compound are not extensively documented, its use for related compounds suggests its potential utility.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of MS. This technique is highly valuable for the analysis of complex mixtures like plant extracts, as it can provide molecular weight and structural information, leading to a more definitive identification of the compounds.

For diterpenoids and quinonemethides similar to this compound, LC-MS analysis, particularly with electrospray ionization (ESI), has proven to be effective. ESI is a soft ionization technique that allows for the ionization of thermally labile and non-volatile molecules like this compound with minimal fragmentation, providing clear molecular ion peaks. The mass spectrometer, often a quadrupole or ion trap, then separates the ions based on their mass-to-charge ratio (m/z), allowing for the identification and quantification of the target compound. The use of tandem mass spectrometry (MS/MS) can further provide fragmentation patterns that are unique to the molecule, enhancing the confidence in its identification.

While a specific, validated LC-MS method for this compound is not widely reported in publicly available literature, the successful application of this technique for other diterpenoids suggests that a similar approach would be highly suitable for the comprehensive analysis of this compound in various samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique used for the separation and identification of volatile and semi-volatile compounds. The application of GC-MS for the direct analysis of a non-volatile compound like this compound is limited. However, it can be a valuable tool for the analysis of related, more volatile compounds present in the plant extract or for the analysis of degradation products.

For GC-MS analysis, compounds generally need to be thermally stable and volatile. Derivatization is a common strategy to increase the volatility and thermal stability of non-volatile compounds, making them amenable to GC-MS analysis. While there is no specific literature on the derivatization of this compound for GC-MS, this approach is theoretically possible.

GC-MS is widely used in the phytochemical analysis of plant extracts to identify various classes of compounds, including some terpenoids. The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the GC column. The separated compounds are then introduced into the mass spectrometer, which provides a mass spectrum that can be compared with spectral libraries for identification.

Method Validation Parameters

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose and provides reliable, reproducible, and accurate results. The key parameters for the validation of an HPLC method for this compound, in accordance with international guidelines, are discussed below.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.99 |

| Reproducibility | The precision of the method when the assay is performed by different analysts, on different days, and with different equipment. | Relative Standard Deviation (RSD) should be within acceptable limits (e.g., < 2-3%). |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | The peak for the analyte should be well-resolved from other peaks, and peak purity analysis should confirm the homogeneity of the analyte peak. |

| Ruggedness | The degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. | RSD should be within acceptable limits when experimental conditions are varied slightly. |

A validated HPLC method for this compound has demonstrated good linearity in the concentration range of 10-100 µg/mL. The precision of the method, expressed as the relative standard deviation (RSD), is typically found to be low, indicating good reproducibility. The specificity is confirmed by the absence of interfering peaks at the retention time of this compound in the chromatograms of blank and placebo samples. The ruggedness of the method is established by its consistent performance under varied conditions.

Biosynthetic Pathways and Precursor Studies of Bharangin

Proposed Biosynthetic Origins from Diterpene Scaffolds (e.g., abietane)

The biosynthesis of bharangin is proposed to originate from the universal precursor for all diterpenes, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). The formation of the characteristic tricyclic abietane (B96969) skeleton is a pivotal step, involving a series of complex cyclization reactions catalyzed by specific enzymes.

The initial and rate-limiting step in the biosynthesis of abietane diterpenoids is the conversion of GGPP to (+)-copalyl diphosphate (CPP). This reaction is catalyzed by the enzyme (+)-copalyl diphosphate synthase (CPS). Subsequently, a class I diterpene synthase, such as a kaurene synthase-like (KSL) enzyme, facilitates the further cyclization of (+)-CPP to form the tricyclic hydrocarbon intermediate, miltiradiene (B1257523). It has been noted that miltiradiene can undergo spontaneous oxidation to form abietatriene (B1232550), a more stable aromatic intermediate that serves as a crucial branch point for the diversification of abietane diterpenoids.

The subsequent steps in the biosynthesis of this compound from the abietane scaffold would involve a series of post-cyclization modifications, primarily oxidation reactions. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs) and other oxidoreductases. Based on the structure of this compound, which features hydroxyl and carbonyl groups at specific positions on the abietane skeleton, it is hypothesized that a series of regioselective and stereoselective enzymatic hydroxylations and subsequent oxidations occur to yield the final structure of this compound.

Enzymatic Mechanisms and Key Intermediates

The proposed enzymatic mechanisms in the biosynthesis of this compound, following the formation of the abietane scaffold, are centered around the activity of hydroxylases and dehydrogenases.

Key Proposed Intermediates and Enzymatic Steps:

Formation of the Abietane Skeleton:

Geranylgeranyl Diphosphate (GGPP) to (+)-Copalyl Diphosphate (CPP): This initial cyclization is carried out by (+)-copalyl diphosphate synthase (CPS).

(+)-Copalyl Diphosphate (CPP) to Miltiradiene: A kaurene synthase-like (KSL) enzyme catalyzes this second cyclization, establishing the tricyclic abietane core.

Miltiradiene to Abietatriene: This step is often spontaneous due to the thermodynamic stability of the aromatic system.

Post-Cyclization Modifications to form this compound:

Hydroxylation of the Abietane Core: Specific cytochrome P450 monooxygenases are proposed to introduce hydroxyl groups at various positions on the abietatriene skeleton. The exact sequence of these hydroxylations is yet to be determined experimentally for this compound.

Oxidation to Carbonyl Groups: Following hydroxylation, dehydrogenase enzymes are likely responsible for the oxidation of hydroxyl groups to the corresponding carbonyl functionalities observed in the final structure of this compound.

The precise identification and characterization of the specific CYPs and dehydrogenases involved in the biosynthesis of this compound await further investigation through techniques such as gene silencing, heterologous expression, and in vitro enzyme assays.

Comparative Biosynthesis with Other Pygmacopremna Diterpenoids (e.g., pygmaeocin A)

The genus Pygmacopremna is known to produce a variety of diterpenoids, including pygmaeocin A, which shares the abietane scaffold with this compound. A comparative analysis of their proposed biosynthetic pathways highlights the role of divergent enzymatic modifications in generating structural diversity from a common precursor.

Like this compound, the biosynthesis of pygmaeocin A is presumed to commence from the abietane intermediate, abietatriene. However, the subsequent oxidative modifications diverge, leading to the unique chemical structure of pygmaeocin A. The structural differences between this compound and pygmaeocin A suggest the presence of distinct sets of tailoring enzymes, particularly cytochrome P450 monooxygenases, within Pygmacopremna species.

This enzymatic divergence is a common theme in the biosynthesis of plant secondary metabolites, allowing for the generation of a vast array of compounds with potentially different biological activities from a limited number of core skeletons. The study of the specific enzymes responsible for these differing hydroxylation and oxidation patterns in the biosynthesis of this compound and pygmaeocin A would provide valuable insights into the evolution of metabolic pathways in plants.

Preclinical Biological Activities and Molecular Mechanisms of Action

Anti-Cancer Activities in Cellular and Preclinical Models

In various laboratory models, bharangin has demonstrated several anti-cancer activities, primarily in cell-based (in vitro) assays.

Inhibition of Cancer Cell Proliferation and Viability

Research has shown that this compound can suppress the proliferation of a range of human cancer cell lines in a manner dependent on both dose and duration of treatment. nih.gov This inhibitory effect has been observed across different types of hematological malignancies. For instance, this compound was found to inhibit the proliferation of myeloid leukemia, T-cell lymphoma, and multiple myeloma cells. nih.gov At concentrations as low as 1 µM, it was capable of inhibiting cancer cell proliferation after three days of treatment. nih.gov

The mechanism behind this anti-proliferative effect is linked to the downregulation of specific proteins that are crucial for cell growth and division. Studies indicate that this compound treatment leads to a decrease in the expression of proteins such as c-Myc, cyclin D1, and cyclooxygenase-2 (COX-2), all of which play significant roles in tumor cell proliferation. nih.gov

Table 1: Effect of this compound on the Proliferation of Various Cancer Cell Lines This table is based on data from in vitro studies and is for informational purposes only.

| Cell Line | Cancer Type | Observed Effect on Proliferation |

| KBM-5 | Myeloid Leukemia | Suppression |

| HL-60 | Myeloid Leukemia | Suppression |

| U937 | Myeloid Leukemia | Suppression |

| K-562 | Myeloid Leukemia | Suppression |

| Jurkat | T-cell Lymphoma | Suppression |

| U266 | Multiple Myeloma | Suppression |

| MM.1S | Multiple Myeloma | Suppression |

| RPMI-8226 | Multiple Myeloma | Suppression |

Induction of Apoptosis in Diverse Cancer Cell Lines (e.g., breast cancer, lymphoma, multiple myeloma, leukemia)

This compound has been shown to enhance or "potentiate" apoptosis (programmed cell death) in tumor cells, particularly when used in combination with other agents like tumor necrosis factor-alpha (TNF-α) and certain chemotherapeutics. nih.gov In human myeloid leukemia (KBM-5) and multiple myeloma (U266) cells, pretreatment with this compound significantly increased the level of apoptosis induced by TNF-α. nih.gov For example, in KBM-5 cells, the combination increased apoptosis from 8% to 52%. nih.gov

The compound appears to trigger apoptosis through both the extrinsic and intrinsic pathways. This is evidenced by the enhanced cleavage of caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway). nih.gov Both pathways converge on the activation of caspase-3, the executioner caspase, which was also observed to be cleaved following this compound treatment. nih.gov Furthermore, this compound was found to suppress the expression of cell-survival proteins. nih.gov Its ability to sensitize tumor cells to chemotherapeutic agents like 5-fluorouracil (B62378) and thalidomide (B1683933) has also been noted in various tumor cells. nih.gov While studies have detailed its effects on leukemia, lymphoma, and myeloma cell lines, specific research on breast cancer cell lines was not prominent in the reviewed literature.

Table 2: Pro-Apoptotic Mechanisms of this compound in Cancer Cells This table is based on data from in vitro studies and is for informational purposes only.

| Apoptotic Mechanism | Finding | Affected Cancer Cell Lines |

| Potentiation of Cytokine-Induced Apoptosis | Enhances TNF-α-induced apoptosis | KBM-5 (Leukemia), U266 (Myeloma) |

| Activation of Caspase Cascade | Enhances cleavage of caspase-3, caspase-8, and caspase-9 | KBM-5 (Leukemia) |

| Sensitization to Chemotherapy | Potentiates apoptotic effects of 5-fluorouracil and thalidomide | Various tumor cells |

Suppression of Cancer Cell Migration and Invasion

The suppression of cancer cell invasion is a critical aspect of anti-cancer therapy. This compound has been shown to inhibit the expression of proteins that are directly involved in the invasion and metastasis of tumor cells. nih.gov Research indicates that this compound's inhibitory effect on the NF-κB pathway leads to the downregulation of gene products such as Intercellular Adhesion Molecule-1 (ICAM-1) and Matrix Metalloproteinase-9 (MMP-9). nih.gov Both ICAM-1 and MMP-9 are known to facilitate the processes of cell migration and invasion into surrounding tissues. nih.gov By suppressing these proteins, this compound demonstrates potential in hindering the invasive capabilities of tumor cells. nih.gov

Preclinical Antitumor Activity in Animal Models

While in vitro studies provide foundational evidence of a compound's biological activity, in vivo animal models are essential for evaluating potential antitumor effects in a whole-organism setting. Although extracts from the plant Pycnarrhena herbacea, a source of this compound, have reportedly shown anticancer activity in tumor-bearing mouse models, specific preclinical animal studies focusing on the isolated compound this compound were not identified in the reviewed scientific literature. nih.gov Therefore, the in vivo antitumor efficacy of purified this compound remains an area for future investigation.

Modulation of Key Signaling Pathways

The anti-cancer effects of this compound are intrinsically linked to its ability to modulate specific intracellular signaling pathways that are often dysregulated in cancer.

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

A primary molecular mechanism of this compound is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a protein complex that controls the transcription of DNA and plays a critical role in inflammation and in the survival and proliferation of cancer cells. nih.gov Many cancers exhibit constitutive (constant) activation of the NF-κB pathway to maintain their growth and survival. nih.gov

This compound has been shown to suppress both constitutive and inducible NF-κB activation. nih.gov It achieves this through a multi-faceted approach:

Modification of p65: this compound directly interacts with and modifies the Cysteine 38 residue of the p65 subunit of NF-κB. This modification interferes with the ability of p65 to bind to DNA, which is a necessary step for activating gene transcription. nih.govnih.gov

Inhibition of IκBα Kinase (IKK): It inhibits the activation of IKK, the enzyme responsible for phosphorylating the inhibitor of NF-κB, IκBα. This prevents the degradation of IκBα and the subsequent release and nuclear translocation of NF-κB. nih.govnih.gov

Suppression of p65 Translocation and Phosphorylation: By inhibiting the upstream signaling, this compound effectively suppresses the movement of p65 into the nucleus and its phosphorylation, both of which are required for its activity. nih.gov

The inhibition of the NF-κB pathway by this compound is specific, as it was not found to affect the DNA-binding activity of other transcription factors like activator protein-1 (AP-1) and octameric transcription factor 1 (Oct-1). nih.govnih.gov This targeted suppression of NF-κB leads to the downregulation of numerous genes that NF-κB controls, including those involved in proliferation (e.g., cyclin D1, c-Myc), survival, invasion (e.g., MMP-9, ICAM-1), and angiogenesis (e.g., VEGF). nih.gov

Regulation of Long Non-coding RNAs (lncRNAs)

In addition to its well-documented effects on NF-κB, this compound also modulates the expression of long non-coding RNAs (lncRNAs), which are emerging as critical regulators of gene expression in cancer. nih.govnih.gov In breast cancer cells, this compound has been shown to alter the lncRNA landscape by:

Inducing Tumor Suppressor lncRNAs: It significantly increases the expression of MEG-3 and GAS-5, two lncRNAs known to have tumor-suppressive functions. nih.gov

Downregulating Oncogenic lncRNAs: It concurrently reduces the expression of H19, a well-characterized oncogenic lncRNA. nih.gov

Compound and Protein List

Role in Overcoming Chemotherapeutic Resistance

Based on currently available scientific literature, there are no preclinical studies that have specifically investigated the role of this compound in overcoming chemotherapeutic resistance.

Reversal of Multidrug Resistance Phenotypes

There is no published data available on the effects of this compound on the reversal of multidrug resistance phenotypes in cancer cells.

Sensitization of Tumor Cells to Chemotherapeutic Agents

Scientific studies investigating the potential of this compound to sensitize tumor cells to existing chemotherapeutic agents have not been identified in the current body of literature.

Mechanisms Involving Drug Efflux Transporters (e.g., P-glycoprotein)

There is no available research on the mechanisms of action of this compound concerning drug efflux transporters such as P-glycoprotein. Therefore, its potential to inhibit these transporters and reverse chemoresistance remains an uninvestigated area.

Antimicrobial Activities

This compound has demonstrated a notable spectrum of activity against various microbial pathogens, including bacteria and fungi. Its efficacy is being explored both as a standalone agent and as a potential tool to combat drug resistance.

Studies have confirmed that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov The structural characteristics of Gram-negative bacteria, such as their outer lipopolysaccharide membrane, often make them less susceptible to hydrophobic compounds. mdpi.com However, this compound has shown activity against species in both categories. Research on this compound extracted from the root nodules of Premna herbaceae reported its efficacy, with minimum inhibitory concentrations (MICs) ranging from 10-25 µg/ml against the tested bacteria. nih.gov Comparatively, a derivative, this compound monoacetate, showed enhanced activity, suggesting that structural modifications could further augment its antibacterial potential. nih.gov

Table 1: Antibacterial Activity of this compound

| Bacterial Type | Finding | Reference |

|---|---|---|

| Gram-Positive | Exhibits inhibitory activity. | nih.gov |

The compound's antimicrobial action extends to fungi. nih.gov In a study evaluating compounds from Premna herbaceae, this compound was tested against fungal strains, including Candida albicans. nih.gov The results indicated that it possesses antifungal properties, with MIC values in the range of 10-25 µg/ml. nih.gov This activity was compared with the standard antifungal agent nystatin. nih.gov The mechanism of action is thought to involve the disruption of fungal cell membrane integrity and key cellular processes like ergosterol (B1671047) biosynthesis. nih.gov

Plasmid-mediated resistance is a significant challenge in treating bacterial infections, as these extrachromosomal DNA elements can transfer resistance genes between bacteria. nih.govijcmas.comduke.edu Some natural compounds are being investigated for their ability to 'cure' or eliminate these plasmids from bacteria, thereby restoring sensitivity to conventional antibiotics. ijcmas.comjapsonline.com While direct studies detailing this compound's specific effect on plasmid-mediated resistance are limited, the investigation of plant-derived compounds for this purpose is an active area of research. ijcmas.com The strategy involves using these agents, potentially in combination with standard antibiotics, to inhibit the spread of resistance. nih.govnih.gov This approach could make previously ineffective antibiotics viable again for treating multidrug-resistant infections. ijcmas.com

Other Investigated Biological Activities

Beyond its direct antimicrobial effects, this compound has been studied for its ability to modulate key pathways involved in inflammation and oxidative stress.

This compound has been identified as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. nih.govnih.gov NF-κB activation is triggered by various inflammatory stimuli, including cytokines and endotoxins. nih.gov Research has shown that this compound can suppress NF-κB activation induced by multiple agents. nih.govnih.gov

The mechanism of this inhibition is highly specific. This compound directly interacts with the p65 subunit of NF-κB, modifying it on the cysteine 38 residue. nih.govnih.gov This modification prevents p65 from binding to DNA, which in turn down-regulates the expression of genes involved in inflammation, cell proliferation, and survival. nih.gov Furthermore, this compound was found to inhibit the activation of IκBα kinase (IKK), a key enzyme that initiates the NF-κB signaling cascade. nih.govnih.gov This dual-action—modifying p65 and inhibiting IKK—makes this compound a significant subject of interest in the study of anti-inflammatory agents. nih.govmdpi.com

While studies on the antioxidant capacity of isolated this compound are ongoing, research on extracts from plants known to contain it, such as Clerodendrum phlomidis, provides insight into its potential role. ijpsr.comrjptonline.orgresearchgate.net These plant extracts, which contain a variety of phytochemicals including flavonoids and phenolics, have demonstrated significant antioxidant activity. researchgate.netijpsr.comrjptonline.org

Structure Activity Relationship Sar Studies and Chemical Modification

Identification of Pharmacophoric Features for Biological Activity

Bharangin's biological activity is intrinsically linked to its specific three-dimensional arrangement of atoms and functional groups, known as its pharmacophore. As a member of the clerodane diterpenoid class, its core structure, a decalin ring system with a side chain at C-9, is a key determinant of its bioactivity. The presence of specific functional groups on this scaffold dictates its interactions with biological targets.

A critical pharmacophoric feature of the this compound molecule appears to be its hydroxyl group. The significance of this group is highlighted by comparative studies with its acetylated derivative. Modification of this hydroxyl group into an acetoxyl group has been shown to significantly alter the compound's antimicrobial properties, suggesting this position is a key site for interaction with microbial targets or for influencing properties like cell permeability. The enhanced activity of the derivative points to the hydroxyl group's role as a crucial point for chemical modification to modulate biological effects.

Synthesis and Evaluation of this compound Derivatives

To probe the SAR of this compound, researchers undertake chemical modifications to produce derivatives. This process involves the targeted alteration of functional groups on the parent molecule. A primary example of this is the acetylation of this compound, a reaction that converts a hydroxyl group into an acetoxyl group, thereby altering the molecule's polarity and hydrogen-bonding capabilities.

A significant finding in the SAR studies of this compound is the enhanced antimicrobial potency of its monoacetylated form. nih.gov The synthesis of monoacetylated this compound is achieved through the acetylation of the parent compound. nih.gov Subsequent evaluation of its antimicrobial activity against a panel of bacteria and fungi has demonstrated a marked improvement compared to the unmodified this compound. nih.gov

This enhancement is attributed to the replacement of the hydroxyl group with an acetoxyl group. nih.gov The modification likely influences the compound's ability to penetrate microbial cell membranes or interact with intracellular targets. Studies have shown that monoacetylated this compound exhibits lower Minimum Inhibitory Concentrations (MIC) against various microorganisms when compared directly with this compound. nih.gov For instance, while this compound shows MIC values in the range of 10-25 µg/ml, its monoacetylated derivative is active at a lower range of 3-6 µg/ml. nih.gov The activity of these compounds has been compared against standard drugs like Gentamycin for bacteria and Nystatin for fungi. nih.gov

Table 1: Comparison of Minimum Inhibitory Concentration (MIC) of this compound and Monoacetylated this compound

| Compound | MIC Range (µg/ml) |

|---|---|

| This compound | 10-25 |

| Monoacetylated this compound | 3-6 |

This table is interactive. Click on the headers to sort the data.

Computational Approaches in SAR Analysis (e.g., Molecular Docking)

Modern drug discovery heavily relies on computational methods to predict and explain the interactions between a ligand (like this compound) and its biological target at a molecular level. ui.ac.id Molecular docking is a particularly powerful tool in this regard, used to forecast the preferred orientation and binding affinity of one molecule to another. ui.ac.idjmbfs.org

In the context of this compound's SAR, molecular docking simulations can be employed to model its interaction with the active sites of specific enzymes or proteins. nih.govmdpi.com The process involves generating a three-dimensional model of the target protein and then computationally "docking" the this compound molecule into the predicted binding site. jmbfs.org Sophisticated algorithms then calculate the binding energy, which indicates the strength of the interaction. nih.gov

By comparing the docking scores and binding modes of this compound with its derivatives, researchers can gain insights into why certain modifications lead to enhanced activity. nih.gov For example, docking studies could reveal that the acetoxyl group of monoacetylated this compound forms more favorable interactions, such as hydrogen bonds or hydrophobic contacts, with key amino acid residues in a bacterial enzyme's active site compared to the original hydroxyl group. nih.gov These computational predictions provide a rational basis for designing new derivatives with potentially even greater potency and help to accelerate the drug discovery process. ui.ac.id

Total Synthesis and Analog Design

Challenges in the Total Synthesis of Complex Diterpenoid Quinonemethides

The total synthesis of diterpenoid quinonemethides, the class of compounds to which Bharangin belongs, is a formidable task due to their inherent structural complexity and chemical reactivity. researchgate.net These molecules often feature a dense arrangement of stereocenters, complex ring systems, and sensitive functional groups, presenting several synthetic challenges.

One of the primary difficulties lies in the stereocontrolled construction of the polycyclic core. Diterpenoids typically possess a tricyclic or tetracyclic skeleton, and establishing the correct relative and absolute stereochemistry at multiple chiral centers is a significant hurdle. nih.gov The quinonemethide moiety itself, characterized by an extended conjugation system, is often reactive and can be unstable under various reaction conditions, complicating its installation and manipulation. researchgate.netnih.gov

Furthermore, the presence of multiple oxygenated functional groups requires a robust strategy for their selective introduction and protection throughout a multi-step synthesis. The regioselective oxidation of specific positions on the terpenoid backbone to form the quinone or quinonemethide is another critical and often challenging transformation. nih.gov The potential for undesired side reactions, such as aromatization or rearrangement of the carbocyclic framework, is ever-present and necessitates careful planning and execution of each synthetic step. nih.gov The synthesis of non-planar, strained ring systems, which can be present in complex natural products, adds another layer of difficulty due to energetically unfavorable transition states. rsc.org

Strategies for Constructing the this compound Core Skeleton

While a specific total synthesis of this compound has not been extensively detailed in publicly available literature, the construction of its core skeleton can be approached using strategies developed for other structurally related diterpenoid quinonemethides, such as Taxodione. nih.govnih.gov These strategies often rely on a convergent approach, where key fragments of the molecule are synthesized independently before being coupled together in the later stages. nih.gov

A common and powerful strategy for the initial construction of the polycyclic diterpenoid framework is through polyene cyclization reactions . An asymmetric polyene cyclization, for instance, has been successfully employed for the asymmetric total synthesis of (+)-Taxodione, which shares a similar trans-decalin system with many diterpenoids. nih.gov This method allows for the efficient and stereoselective formation of multiple carbon-carbon bonds and rings in a single step from a linear precursor.

Another key strategic element involves annulation reactions to build the fused ring systems. The Hauser annulation, for example, is a powerful tool for constructing aromatic rings and can be adapted for the synthesis of quinone-containing structures. nih.gov Intramolecular Friedel-Crafts alkylation is another crucial reaction for ring closure, often used to form the final carbocyclic ring of the diterpenoid core. nih.gov

The formation of the quinonemethide moiety often represents the endgame of the synthesis. This can be achieved through the oxidation of a corresponding phenol (B47542) or hydroquinone (B1673460) precursor. Reagents and conditions must be carefully selected to avoid degradation of the sensitive quinonemethide product.

Key synthetic reactions that could be employed in the construction of the this compound core include:

Diels-Alder reactions for the construction of six-membered rings, which can be highly regio- and stereospecific. nih.gov

Coupling reactions , such as the Stille or Suzuki-Miyaura coupling, to connect different fragments of the molecule. nih.govrsc.org

Reductive alkylation to form key carbon-carbon bonds. nih.gov

Design and Synthesis of Novel this compound Analogs with Modified Biological Profiles

The synthesis of novel analogs of a biologically active natural product like this compound is a critical step in drug discovery and development. The goal is to create new molecules with improved potency, selectivity, and pharmacokinetic properties, or to probe the mechanism of action of the parent compound. nih.gov this compound itself has been shown to suppress the proliferation of various tumor cells and sensitize them to chemotherapeutic agents by inhibiting NF-κB activation through modification of the p65 subunit. nih.gov

The design of this compound analogs would likely focus on several key structural modifications:

Modification of the Quinonemethide Moiety: The quinonemethide is a reactive electrophilic group and a likely pharmacophore. researchgate.net Altering its electronic properties by introducing electron-donating or electron-withdrawing substituents on the aromatic ring could modulate its reactivity and biological activity.

Alteration of the Diterpenoid Skeleton: Systematic changes to the stereochemistry or substitution pattern of the polycyclic core can provide insights into the structure-activity relationship (SAR). nih.gov For example, removing or adding hydroxyl groups or other functional groups at various positions could impact binding to its biological target.

Introduction of Diverse Functional Groups: The synthesis of a library of analogs with different functional groups, such as ethers, esters, amides, or heterocyclic rings, can explore new chemical space and potentially lead to compounds with novel biological activities. nih.gov For instance, the introduction of a 1,2,3-triazole moiety has been shown to enhance the cytotoxic profile of other natural product analogs. nih.gov

The synthesis of these analogs would leverage the same synthetic strategies developed for the total synthesis of the natural product, allowing for the late-stage diversification of a common intermediate. This approach enables the efficient production of a wide range of structurally related compounds for biological evaluation. nih.gov

Future Directions and Research Gaps in Bharangin Studies

Elucidation of Additional Molecular Targets and Pathways

Bharangin, a diterpenoid quinonemethide, has been identified as a modulator of the nuclear factor-κB (NF-κB) signaling pathway. nih.gov Research has specifically shown that it abolishes both constitutive and inducible NF-κB activation by modifying the p65 subunit on the Cysteine 38 residue. nih.gov This action leads to a reduction in the activation of the inhibitor of nuclear factor-κB α kinase (IKK) and subsequent suppression of NF-κB-regulated gene expression. nih.gov Furthermore, studies have indicated that this compound inhibits tumor necrosis factor-alpha (TNF-α) induced activation of AKT, a kinase linked to IKK activation. nih.gov However, it does not appear to affect the AP-1 or Oct-1 pathways. nih.gov

While these findings are significant, the full spectrum of this compound's molecular interactions remains largely unexplored. Future research should prioritize the identification of other potential molecular targets and signaling pathways. nih.govnih.gov A key research gap is understanding if this compound's effects are limited to the NF-κB and AKT pathways or if it engages with other cellular signaling cascades relevant to inflammation and cancer, such as MAPK signaling. mdpi.com The use of network pharmacology and proteomics approaches could be a powerful tool to predict and validate novel targets, providing a more holistic view of its mechanism of action and revealing new therapeutic possibilities for this natural compound. mdpi.comresearchgate.net

Comprehensive Structure-Activity Relationship Profiling for all Observed Activities

The relationship between the chemical structure of a compound and its biological activity is fundamental in drug discovery. youtube.comyoutube.com For this compound, a comprehensive structure-activity relationship (SAR) profile is currently lacking. The diterpenoid quinonemethide scaffold of this compound presents several opportunities for chemical modification.

Future research must involve the systematic synthesis of this compound analogues to probe the importance of its various functional groups. Key questions that need to be addressed include identifying the specific structural features essential for its inhibitory effects on NF-κB and AKT. nih.gov For instance, studies should determine whether the quinonemethide moiety is the primary pharmacophore and how modifications to the diterpenoid backbone influence potency and selectivity. nih.gov Developing a qualitative SAR model could help identify the key electrostatic and shape properties required for its activity and guide the design of new derivatives with improved potency and potentially new biological functions. mdpi.com A thorough SAR investigation would provide crucial insights for optimizing this compound as a lead compound for drug development. nih.gov

Advanced Biosynthetic Pathway Characterization for this compound

The precise biosynthetic pathway of this compound in plants remains to be fully elucidated. Understanding how plants synthesize this complex molecule is crucial for ensuring a sustainable supply through metabolic engineering or synthetic biology approaches. Research into the biosynthetic pathways of other complex natural products, such as bergenin (B1666849) and various saponins, has demonstrated that this involves identifying and characterizing a series of specific enzymes. nih.govnih.gov

Future studies on this compound should focus on identifying the biosynthetic gene cluster responsible for its production. This would likely involve genome-wide analysis and expression profiling of the source plant. researchgate.net Key enzymatic steps that need to be identified include the initial formation of the polyketide backbone by polyketide synthases (PKS), followed by the action of oxidoreductases and other modifying enzymes that construct the final diterpenoid quinonemethide structure. researchgate.net Functional characterization of these enzymes through heterologous expression would confirm their roles and provide the necessary tools for reconstituting the pathway in a microbial host for industrial-scale production. nih.gov

Development of Novel Analytical Techniques for Complex Biological Matrices

The quantification of pharmaceutical compounds within complex biological matrices like blood, plasma, or tissue is a significant analytical challenge that requires highly sensitive and specific methods. researchgate.netresearchgate.net For this compound, there is a need to develop and validate advanced analytical techniques to support preclinical and potential clinical studies. The complexity of biological samples can lead to interference from co-extracted substances, affecting the accuracy of quantification. researchgate.net

Future efforts should focus on creating robust analytical protocols based on powerful techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS. researchgate.netmdpi.com These methods combine the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making them ideal for detecting trace levels of compounds. mdpi.com Furthermore, the development should include the optimization of sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to efficiently extract this compound and remove potential interferences from the biological matrix, ensuring high recovery and reliable quantification. researchgate.netresearchgate.net

Exploration of Synergistic Effects with Established Therapeutics

Initial research has shown that this compound can sensitize tumor cells to chemotherapeutic agents, suggesting a potential role as an adjuvant in cancer therapy. nih.gov The exploration of synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects, is a promising strategy in modern therapeutics. nih.govmdpi.com

A significant area for future research is the systematic evaluation of this compound's synergistic potential with a range of established therapeutic agents, particularly in oncology. Studies should be designed to combine this compound with conventional chemotherapeutics to identify drug pairs that exhibit strong synergy. nih.gov Mechanistic investigations into these synergistic interactions are crucial. For example, research could explore whether this compound enhances the efficacy of other drugs by inhibiting drug efflux pumps, such as P-glycoprotein, or by modulating metabolic enzymes like CYP3A4, thereby increasing the bioavailability and longevity of co-administered drugs. mdpi.com Such studies could lead to combination therapies that are more effective and potentially have fewer side effects.

Detailed Mechanistic Studies of Antibiotic Resistance Reversal

The rise of antibiotic resistance is a critical global health threat, necessitating the development of new strategies to combat multidrug-resistant bacteria. nih.gov One such strategy is the use of resistance breakers, which are compounds that can restore the effectiveness of existing antibiotics. nih.gov While this compound's antimicrobial properties are not its most studied feature, its ability to modulate complex biological pathways suggests it could have a role in reversing antibiotic resistance.

Future research should conduct detailed mechanistic studies to determine if this compound can counteract common bacterial resistance mechanisms. frontiersin.org Key areas of investigation should include its potential to inhibit β-lactamase enzymes, which degrade β-lactam antibiotics, or to block the function of bacterial efflux pumps that expel antibiotics from the cell. nih.govmdpi.com Studies could also assess whether this compound can disrupt the formation of biofilms, a common feature that contributes to persistent infections and antibiotic tolerance. frontiersin.org Identifying a role for this compound as an antibiotic adjuvant could open up new avenues for treating infections caused by high-priority pathogens. nih.govresearchgate.net

Expanding the Scope of Preclinical Biological Evaluation to other disease models

Preclinical research on this compound has primarily focused on its anti-inflammatory and anti-cancer activities, with studies demonstrating its effects in cell lines such as human myeloma (U266) and chronic myelogenous leukemia (KBM-5). nih.gov However, the molecular mechanisms it targets, particularly the NF-κB pathway, are implicated in a wide range of human diseases. The failure of many drug candidates in clinical trials can be attributed to flawed or incomplete preclinical evaluations. nih.govresearchgate.net

Therefore, a crucial future direction is to broaden the preclinical evaluation of this compound to other relevant disease models. ed.ac.uk Given its potent anti-inflammatory effects, its therapeutic potential should be investigated in models of chronic inflammatory conditions like inflammatory bowel disease. nih.gov Furthermore, as neuroinflammation is a key component of neurodegenerative diseases, evaluating this compound in models of Alzheimer's disease, perhaps using organisms like C. elegans or humanized mouse models, would be a valuable endeavor. nih.govresearchgate.net Expanding the scope of these preclinical studies will provide a more comprehensive understanding of this compound's therapeutic potential across different pathologies.

Q & A

Q. What molecular mechanisms underlie Bharangin's inhibition of NF-κB activation in cancer cells?

this compound suppresses NF-κB signaling by targeting multiple nodes: (1) inhibiting IκBα phosphorylation and degradation via IκBα kinase (IKK) blockade, (2) preventing p65 nuclear translocation, and (3) disrupting p65-DNA binding through covalent modification of Cys37. Key methodologies to validate these mechanisms include:

- Western blotting to track IκBα degradation and p65 phosphorylation .

- Electrophoretic mobility shift assays (EMSAs) to assess p65-DNA binding .

- Molecular docking to map interactions between this compound and the p65 subunit (e.g., Lys37 and Cys38 hydrogen bonding) .

Q. What standardized assays are recommended for isolating and characterizing this compound from plant sources?

Isolation protocols typically involve:

- Solvent extraction : Ethyl acetate extraction of powdered P. herbaceus seeds, followed by chromatographic purification (e.g., silica gel column) .

- Structural characterization : NMR (¹H, ¹³C) and mass spectrometry (HRMS) for compound verification .

- Purity validation : HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds .

Q. How does this compound modulate apoptosis in pancreatic cancer cells?

this compound induces apoptosis by downregulating anti-apoptotic proteins (e.g., Bcl-2) and upregulating pro-apoptotic markers (e.g., Bax). Methodological validation includes:

- Live/Dead assays to assess membrane integrity and esterase activity .

- Annexin V/PI staining for phosphatidylserine externalization .

- qPCR to quantify apoptosis-related gene expression .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound's bactericidal effects under varying pH conditions?

Conflicting results (e.g., growth inhibition vs. promotion at pH 7.0) may arise from pH-dependent compound stability or bacterial strain specificity. Mitigation strategies include:

Q. What experimental designs optimize the detection of this compound's synergy with chemotherapeutics like gemcitabine?

Synergy studies require:

- Dose-response matrices using the Chou-Talalay method (e.g., CompuSyn software) to calculate combination indices (CI < 1 indicates synergy) .

- Transcriptomic profiling (RNA-seq) to identify co-regulated pathways (e.g., NF-κB and MAPK) .

- In vivo xenograft models with staggered dosing schedules to evaluate toxicity and efficacy .

Q. How should researchers address variability in NF-κB inhibition assays across cell lines?

Cell-specific differences (e.g., leukemia vs. pancreatic cancer) necessitate:

- Cell line authentication (STR profiling) to confirm identity .

- Knockout models (e.g., CRISPR-Cas9 p65-/-) to isolate pathway-specific effects .

- Multi-omics integration (proteomics/transcriptomics) to identify off-target pathways influencing NF-κB .

Q. What strategies improve this compound's bioavailability in preclinical models?

Bioavailability challenges (e.g., poor solubility) can be tackled via:

- Nanoformulations : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release .

- Pharmacokinetic profiling : LC-MS/MS to measure plasma half-life and tissue distribution in rodents .

- Prodrug derivatization : Esterification of hydroxyl groups to enhance membrane permeability .

Methodological Considerations for Data Integrity

Q. How to validate this compound's specificity for NF-κB over other transcription factors (e.g., AP-1)?

- Competitive EMSAs with AP-1 and Oct-1 DNA probes to confirm selectivity .

- Kinase activity assays for parallel pathways (e.g., JNK for AP-1 activation) .

- CRISPR interference (CRISPRi) to silence non-target transcription factors .

Q. What controls are essential in this compound's cytotoxicity assays?

Include:

- Vehicle controls (e.g., DMSO at ≤0.1% v/v) to exclude solvent effects .

- Positive controls (e.g., cisplatin for apoptosis) .

- Rescue experiments with reducing agents (e.g., DTT) to reverse Cys38 modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.